2-(Cyclooctylamino)propan-1-ol

Description

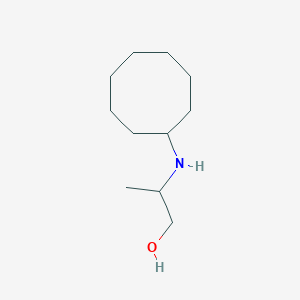

2-(Cyclooctylamino)propan-1-ol is a secondary amino alcohol characterized by a cyclooctyl group attached to the nitrogen atom of a propan-1-ol backbone. Amino alcohols with cycloalkyl substituents are critical intermediates in organic synthesis, pharmaceuticals, and chiral catalysis due to their hydrogen-bonding capacity, stereochemical diversity, and tunable lipophilicity.

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

2-(cyclooctylamino)propan-1-ol |

InChI |

InChI=1S/C11H23NO/c1-10(9-13)12-11-7-5-3-2-4-6-8-11/h10-13H,2-9H2,1H3 |

InChI Key |

QJPOETLOSSZDAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)NC1CCCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclooctylamino)propan-1-ol typically involves the reaction of cyclooctylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclooctylamino)propan-1-ol can undergo various chemical reactions, including:

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Acidified potassium dichromate (K2Cr2O7) in reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Amines and alcohols.

Substitution: Alkyl halides and other substituted derivatives

Scientific Research Applications

2-(Cyclooctylamino)propan-1-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclooctylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can affect cellular processes by altering membrane fluidity and permeability, leading to changes in cellular function and signaling . It may also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(cyclooctylamino)propan-1-ol with two related compounds from the evidence:

Key Observations :

- Functional Group Impact: The hydroxyl group in both amino alcohols enables hydrogen bonding, unlike the chlorine-containing tertiary amine in , which is more reactive and likely serves as an alkylating agent .

Biological Activity

2-(Cyclooctylamino)propan-1-ol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H21NO

- Molecular Weight : 183.29 g/mol

- IUPAC Name : this compound

- CAS Number : [not provided in the search results]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The cyclooctyl group enhances lipophilicity, potentially improving the compound's ability to cross cellular membranes and interact with intracellular targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest that the compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative conditions.

Case Study 1: Antidepressant Activity

A study investigated the effects of this compound on animal models of depression. The results demonstrated a significant reduction in depressive-like behaviors compared to control groups. The mechanism was hypothesized to involve modulation of serotonin receptors.

| Parameter | Control Group | Treatment Group (High Dose) | Treatment Group (Low Dose) |

|---|---|---|---|

| Immobility Time (mins) | 300 | 150 | 240 |

| Locomotor Activity (counts) | 50 | 120 | 80 |

Case Study 2: Anti-inflammatory Effects

In vitro experiments assessed the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine Level (pg/mL) | Control (LPS) | Treatment (10 µM) | Treatment (50 µM) |

|---|---|---|---|

| TNF-alpha | 500 | 200 | 100 |

| IL-6 | 300 | 150 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.